molecular formula C17H27N3O5 B15262676 tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B15262676
M. Wt: 353.4 g/mol
InChI Key: AJOZBKZKANWTMR-UHFFFAOYSA-N
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Description

"tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate" is a structurally complex organic compound featuring multiple functional groups, including:

  • A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.
  • A 3-hydroxypropanoate backbone, which introduces stereochemical complexity and hydrogen-bonding capacity.

This compound is likely utilized in pharmaceutical or agrochemical synthesis, where its Boc-protected amine and hydroxyl groups enable selective reactivity during multi-step syntheses. The tert-butyl groups enhance steric protection, improving stability against hydrolysis or enzymatic degradation .

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)11(18)12(21)10-8-7-9-19-13(10)20-15(23)25-17(4,5)6/h7-9,11-12,21H,18H2,1-6H3,(H,19,20,23)

InChI Key

AJOZBKZKANWTMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps, including the protection of amino groups and the formation of ester bonds. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, often facilitated by reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring can lead to a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. Its protected amino groups make it a valuable intermediate in peptide synthesis .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The presence of the tert-butyl and pyridine groups allows it to bind to active sites and modulate enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other Boc-protected derivatives. Below is a comparative analysis with key analogs:

Compound Name Key Functional Groups Reactivity/Solubility Applications
Target Compound Boc-protected amine, pyridin-3-yl, 3-hydroxypropanoate High steric protection; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) Intermediate in drug synthesis
tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a) Boc, pyrimidooxazin, methoxy, methylpiperazine Acid-sensitive (TFA-labile); enhanced solubility due to piperazine Kinase inhibitors, anticancer agents
Boc-protected β-amino alcohols Boc, β-amino alcohol High crystallinity; limited solubility in nonpolar solvents Chiral auxiliaries, peptide mimetics

Key Findings

Steric Effects: The target compound’s tert-butyl groups confer greater stability against nucleophilic attack compared to non-Boc analogs. However, its bulkiness reduces solubility in aqueous media compared to compounds with polar substituents (e.g., methylpiperazine in 15a) .

Biological Activity : Pyridine-containing analogs (e.g., the target compound) exhibit stronger π-stacking interactions with biological targets compared to phenyl-based derivatives, enhancing binding affinity in enzyme inhibition assays.

Physicochemical Properties

Property Target Compound Compound 15a Boc-β-amino Alcohol
Molecular Weight (g/mol) ~380 (estimated) 621.7 ~250–300
Melting Point Not reported 180–182°C 120–150°C
LogP ~2.5 (predicted) 3.8 1.2–1.8

Research Implications and Limitations

  • Gaps in Data : Specific experimental data (e.g., crystallographic structures, in vitro bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical predictions.

Biological Activity

tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H23N2O5\text{C}_{12}\text{H}_{23}\text{N}_2\text{O}_5

This structure features a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and bioavailability of amino acids and their derivatives.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of tert-butyl compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown high radical-scavenging activity in various assays, including the ABTS and FRAP methods. In these assays, the compound's ability to inhibit lipid peroxidation was notably superior to standard antioxidants like Trolox, with IC50 values indicating effective scavenging at low concentrations .

Compound IC50 (μM) Assay Type
tert-Butyl derivative6.23 ± 0.33ABTS
Trolox91.8 ± 0.3ABTS

2. Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding interactions of the compound with AChE were characterized using molecular docking studies, revealing significant hydrogen bonding and ionic interactions that contribute to its inhibitory efficacy .

3. Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assessments indicate that tert-butyl derivatives possess anticancer properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, enhancing their potential as chemotherapeutic agents .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Antioxidant Properties : A study evaluating the antioxidant capacity of similar compounds showed that modifications in the aliphatic chain could enhance radical-scavenging activity significantly. The study reported IC50 values demonstrating that certain modifications led to improved antioxidant efficacy compared to established standards .
  • Cytotoxic Effects : Research focused on the cytotoxic effects of related compounds indicated promising results against breast cancer cell lines. The study highlighted that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting a potential for further development into therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate, and how can reaction conditions be optimized to maximize yield and purity?

Methodological Answer:
The synthesis typically involves sequential protection of amine groups and coupling reactions. For example:

  • Amine Protection: React the pyridin-3-amine precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine) at 0–5°C to prevent undesired side reactions .
  • Hydroxypropanoate Formation: Introduce the hydroxypropanoate moiety via nucleophilic addition or esterification, ensuring anhydrous conditions to avoid hydrolysis.
  • Purification: Use column chromatography or recrystallization to isolate the product. Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) for high-purity yields (>95%) .
    Key Parameters: Monitor reaction progress via TLC, and adjust stoichiometry (e.g., 1.2 equivalents of Boc-Cl) to account for steric hindrance from tert-butyl groups .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should conflicting data between methods be resolved?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and Boc group integrity. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) to confirm molecular weight within 3 ppm error .
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
    Resolving Contradictions: If NMR and HRMS data conflict (e.g., unexpected peaks), re-isolate the compound via preparative HPLC and re-analyze. Cross-validate with IR spectroscopy to detect functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) be applied to predict and optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Mechanism Modeling: Use density functional theory (DFT) to simulate intermediates and transition states. For example, calculate activation energies for Boc protection to identify optimal temperatures .
  • Solvent Effects: Apply COSMO-RS models to predict solvent polarity impacts on reaction rates and selectivity. This helps prioritize solvents like dichloromethane for low dielectric environments .
  • Machine Learning: Train models on existing pyridine-derivative reaction datasets to predict regioselectivity in substitution reactions. Validate predictions with small-scale experiments .

Advanced: What strategies are recommended for resolving contradictions in stability data obtained under varying environmental conditions (e.g., light, temperature)?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC. Identify degradation products (e.g., free amines from Boc deprotection) .
  • Photostability Testing: Expose the compound to UV-Vis light (ICH Q1B) and analyze using LC-MS to detect photo-oxidation byproducts.
  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How can the steric and electronic effects of the tert-butoxycarbonyl (Boc) groups influence the regioselectivity of subsequent chemical modifications on this compound?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group directs electrophilic attacks to less hindered positions. For example, sulfonation may occur para to the Boc-protected amine on the pyridine ring .
  • Electronic Effects: The electron-withdrawing Boc group deactivates the pyridine ring, reducing reactivity toward nucleophilic aromatic substitution. Use activating groups (e.g., -NO2_2) transiently to enable desired transformations .
  • Experimental Validation: Perform competitive reactions with/without Boc protection and analyze product ratios via 1H^1H-NMR integration .

Advanced: What experimental approaches are recommended to determine the compound's behavior under catalytic hydrogenation conditions, given potential competing reaction pathways?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, PtO2_2, or Raney Ni under varying H2_2 pressures (1–5 atm). Monitor hydrogen uptake and product formation via 1H^1H-NMR .
  • Selectivity Control: Add acidic additives (e.g., HCl) to suppress de-Boc reactions. For example, 10% acetic acid in EtOH may stabilize the Boc group while reducing the ketone intermediate .
  • Kinetic Analysis: Use in-situ IR to track reaction progress and identify rate-determining steps. Compare turnover frequencies (TOF) for different catalysts .

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